molecular formula C8H13BN2O4S B1403029 (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid CAS No. 1356087-38-1

(5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid

Cat. No.: B1403029
CAS No.: 1356087-38-1
M. Wt: 244.08 g/mol
InChI Key: MDWDCWXPHADGLI-UHFFFAOYSA-N
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Description

(5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a boronic acid moiety attached to a pyridine ring, which is further substituted with a sulfonamide group. The molecular formula of this compound is C8H13BN2O4S, and it has a molecular weight of 244.08 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura cross-coupling reaction, which enables the formation of a new carbon-carbon bond between the boron-bearing pyridine ring and a variety of aryl or heteroaryl halides. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a prime candidate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biology and medicine, this compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in inhibiting enzymes and receptors involved in various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .

Comparison with Similar Compounds

  • (4-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid
  • (6-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid
  • (5-(1-Methylethylsulfonamido)pyridin-2-yl)boronic acid

Uniqueness: (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. This compound’s combination of a boronic acid moiety and a sulfonamide group provides a versatile platform for the development of new therapeutic agents and materials .

Properties

IUPAC Name

[5-(propan-2-ylsulfonylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O4S/c1-6(2)16(14,15)11-8-3-7(9(12)13)4-10-5-8/h3-6,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWDCWXPHADGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)NS(=O)(=O)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744922
Record name {5-[(Propane-2-sulfonyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356087-38-1
Record name {5-[(Propane-2-sulfonyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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